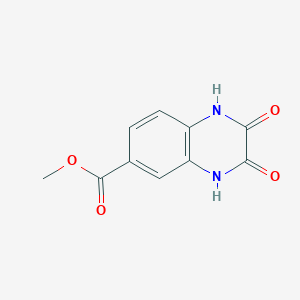

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS No.: 354793-04-7

Cat. No.: VC2545567

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 354793-04-7 |

|---|---|

| Molecular Formula | C10H8N2O4 |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) |

| Standard InChI Key | NWNGKOXONKYINR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |

Introduction

Chemical Identity and Nomenclature

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is precisely identified through various chemical identifiers and nomenclature systems as outlined in Table 1.1. The compound is registered under CAS number 354793-04-7 and possesses the molecular formula C₁₀H₈N₂O₄ . This heterocyclic compound contains a quinoxaline core structure with a methyl carboxylate substituent at position 6, and two carbonyl groups at positions 2 and 3.

Table 1.1: Chemical Identity of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

| Parameter | Details |

|---|---|

| CAS Registry Number | 354793-04-7 |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | Methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate |

| Common Synonyms | Methyl 2,3-dihydroxy-6-quinoxalinecarboxylate |

| MDL Number | MFCD11973607 |

The compound is also known by several synonyms in the scientific literature and commercial catalogs, reflecting slight variations in the way its structure can be described chemically . The IUPAC naming conventions provide the standard nomenclature, while various chemical supply companies may utilize alternative names in their catalogs.

Physical and Chemical Properties

Physical Properties

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate possesses distinct physical properties that influence its handling, storage, and potential applications in research settings. Table 2.1 summarizes the key physical characteristics of this compound based on available experimental and computational data.

Table 2.1: Physical Properties of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

The relatively high boiling and flash points indicate thermal stability, while the moderate LogP value suggests a balance between hydrophilicity and lipophilicity, potentially affecting its solubility profiles in various solvents and biological systems .

Structural Characteristics

The structural features of methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate contribute significantly to its chemical reactivity and potential biological activities. The compound possesses a quinoxaline scaffold with two adjacent carbonyl groups, creating a cyclic diamide system .

Chemical Structure Identifiers

For computational and database purposes, several structural identifiers have been established for this compound:

-

Standard InChI: InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14)

These structural identifiers enable precise identification and retrieval of the compound's information across various chemical databases and computational platforms.

Related Compounds and Structural Analogs

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate belongs to a broader family of substituted quinoxalinones. Several structurally related compounds have been identified and studied, providing valuable insights into the potential applications and structural modifications of this chemical class.

Table 4.1: Structural Analogs of Methyl 2,3-Dioxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

| Compound Name | CAS Number | Molecular Formula | Structural Difference |

|---|---|---|---|

| Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | 92473-55-7 | C₁₁H₁₀N₂O₄ | Additional methyl group at N-1 position |

| 1-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | 1038385-70-4 | C₁₀H₈N₂O₄ | Carboxylic acid instead of methyl ester |

| 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | 1255717-69-1 | C₉H₈N₂O₅ | Carboxylic acid instead of methyl ester and hydrate form |

| N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | 770736 | C₉H₉N₃O₄S | Sulfonamide group instead of methyl carboxylate |

These structural analogs differ mainly in the nature of the substituent at position 6 and the presence or absence of N-substitution . Such structural variations can significantly influence the physicochemical properties and potential biological activities of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume